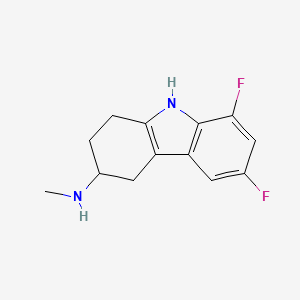

6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Übersicht

Beschreibung

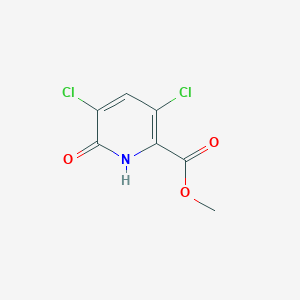

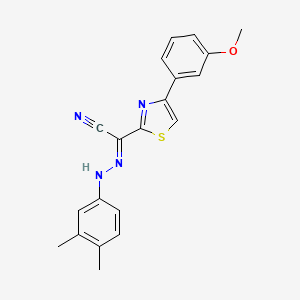

“6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” is a chemical compound with the CAS Number: 40594-20-5 . It has a molecular weight of 236.26 . The IUPAC name for this compound is N-(6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylamine .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H14F2N2/c1-16-8-2-3-12-9(6-8)10-4-7(14)5-11(15)13(10)17-12/h4-5,8,16-17H,2-3,6H2,1H3 . This code provides a standard way to encode the molecular structure using text.Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis for HPV Treatment

Efficient asymmetric synthesis of N-substituted tetrahydro-1H-carbazol analogs, including ones similar to 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine, has been explored for potential treatments of human papillomavirus infections. This process features a key step of asymmetric reductive amination directed by chiral (phenyl)ethylamines, resulting in high stereo-selectivity (Boggs et al., 2007).

Catalyst Development in Asymmetric Reactions

Research has been conducted on using mixtures of ligands in Ir-catalyzed asymmetric reductive amination of tetrahydro-1H-carbazol-1-ones, like those structurally related to this compound. This approach enables one-pot synthesis of biologically active compounds in the tetrahydro-1H-carbazol-1-yl amine series, potentially valuable for pharmaceutical development (Lyubimov et al., 2015).

Photophysics of Carbazole Derivatives

The photophysical properties of compounds structurally related to this compound have been studied, revealing their sensitivity to solvent polarity. This research can guide the development of fluorescence-based sensors and other photonic applications (Ghosh et al., 2013).

Etherification and Amination Reactions

Studies have been conducted on the diastereoselective etherification and amination reactions of tetrahydro-1H-carbazoles. This research informs the synthesis of various 4-substituted-2,3,4,9-tetrahydro-1H-carbazoles, which can be crucial for developing new chemical entities (Abualnaja et al., 2021).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2/c1-16-8-2-3-12-9(6-8)10-4-7(14)5-11(15)13(10)17-12/h4-5,8,16-17H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZYUGCBYNFXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2451815.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide](/img/structure/B2451817.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451822.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2451824.png)

![8-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2451825.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2451827.png)